Ethyl phenylcarbamate

Plant Growth Regulation Mitotic Inhibition Agrochemical Screening

Ethyl phenylcarbamate (CAS 101-99-5) delivers quantifiable performance advantages that generic carbamates cannot replicate. As a thermal degradation precursor, it yields >90 mole% ethanol and 60–75 mole% phenyl isocyanate under controlled heating at 200°C, enabling predictable one-pot syntheses of ureas and urethanes. In agrochemical screening, its ~3-fold lower potency versus isopropyl phenylcarbamate establishes a controlled baseline for structure-activity relationship studies. For analytical QC, the validated HPLC method (C18, acetonitrile-water, UV 254 nm) specifically resolves it from methylenebis derivatives. Its documented antimitotic activity also supports cell cycle research. Procure ≥98% purity material with batch-to-batch consistency from verified B2B suppliers.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 101-99-5
Cat. No. B089708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl phenylcarbamate
CAS101-99-5
Synonymsethyl N-phenylcarbamate
ethylcarbanilate
phenylurethane
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC=C1
InChIInChI=1S/C9H11NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
InChIKeyLBKPGNUOUPTQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  freely sol in alcohol, ether
Insoluble in cold water;  soluble in alcohol, ether, and boiling water.
Soluble in benzene
In water, 845 mg/L at 25 °C /Estimated/

Ethyl Phenylcarbamate (CAS 101-99-5) – Reference-Standard C9H11NO2 Carbamate for Agrochemical Intermediates and Mitotic Research


Ethyl phenylcarbamate (CAS 101-99-5), also known as phenylurethane or ethyl carbanilate, is a phenyl-substituted carbamate ester with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. It is a white crystalline solid with a melting point range of 47–53 °C and a boiling point of 237–238 °C, exhibiting practical insolubility in water but high solubility in ethanol and ether [2][3]. The compound is commercially available in purities exceeding 98–99% (GC) and is utilized as a plant growth regulator (historically in the US), a chemical intermediate in the synthesis of methylenebis(phenylcarbamate) derivatives, and as a research tool in mitotic and neoplastic studies [4][5]. Its physicochemical properties and structural features position it as a key reference standard within the phenylcarbamate class.

Ethyl Phenylcarbamate (CAS 101-99-5) – Why Generic Substitution of Alkyl Phenylcarbamates Is Not Scientifically Valid


Alkyl N-phenylcarbamates, while sharing a common core structure, exhibit profound divergence in biological potency, thermal degradation pathways, and chromatographic behavior that precludes simple interchange. Direct comparative studies demonstrate that isopropyl phenylcarbamate is approximately three times more active as a plant growth inhibitor than the ethyl analog [1], while theoretical models of anthelmintic activity reveal distinct electronic property clusters between methyl and ethyl 4-(R)-phenylcarbamates [2]. Furthermore, thermal stability profiles vary markedly: ethyl carbanilate yields over 90 mole% alcohol and 60–75 mole% phenyl isocyanate upon controlled thermal degradation [3], a signature that may not hold for secondary or tertiary alkyl homologs. These verified, quantifiable differences mean that substituting ethyl phenylcarbamate with a methyl, isopropyl, or butyl analog without empirical validation risks altering reaction outcomes, biological readouts, or analytical method performance.

Ethyl Phenylcarbamate (CAS 101-99-5) – Quantified Differentiation Evidence for Scientific Selection


Plant Growth Inhibitory Potency: Ethyl Phenylcarbamate vs. Isopropyl Phenylcarbamate

In a comparative study of arylcarbamic esters on cereal species, isopropyl phenylcarbamate was found to be approximately three times as potent as ethyl phenylcarbamate in inducing morphological changes and growth arrest [1]. While the exact IC50 values were not reported, the relative potency ratio of ~3:1 establishes a clear hierarchy of activity, making ethyl phenylcarbamate the less potent but more selective tool for studies requiring moderate mitotic interference.

Plant Growth Regulation Mitotic Inhibition Agrochemical Screening

Thermal Degradation Product Yield: Ethyl Phenylcarbamate vs. Benzyl Carbanilate

Under controlled thermal degradation at 200°C and reduced pressure, ethyl carbanilate yielded over 90 mole% of the theoretical alcohol (ethanol) and 60–75 mole% phenyl isocyanate [1]. In contrast, under the same conditions, benzyl carbanilate produced chiefly aniline, benzylaniline, dibenzylaniline, and carbon dioxide—a fundamentally different product distribution driven by amine displacement reactions at the α-carbon [2]. This divergence confirms that alkyl chain identity dictates degradation mechanism and product slate.

Thermal Stability Carbamate Degradation Reaction Mechanism

Anthelmintic Activity Prediction: Ethyl vs. Methyl 4-(R)-Phenylcarbamates

A theoretical study employing PM3 calculations and multivariate statistical analysis compared 17 ethyl 4-(R)-phenylcarbamates with 17 methyl 4-(R)-phenylcarbamates and 27 benzimidazole compounds to predict anthelmintic activity [1]. The analysis identified distinct clustering of electronic features (HOMO/LUMO energies, dipole moments, net atomic charges) between the ethyl and methyl series, establishing that the alkyl substituent influences the predicted biological activity profile independently of the aromatic substitution pattern [2].

Anthelmintic Computational Chemistry Structure-Activity Relationship

Gas Chromatographic Retention Index: Linear Homology Trend for Alkyl N-Phenylcarbamates

The gas chromatographic retention indices of methyl through heptyl N-phenylcarbamates were measured at three column temperatures, revealing a linear relationship between retention index and alkyl chain carbon number, except for the first member (methyl) [1]. Ethyl phenylcarbamate occupies a predictable position on this linear trend, enabling reliable method transfer and peak identification in complex mixtures. Notably, tert-butyl N-phenylcarbamate was identified as thermolabile under GC conditions, whereas ethyl phenylcarbamate exhibits sufficient thermal stability for routine analysis.

Analytical Chemistry Gas Chromatography Retention Index

HPLC Separation from Methylenebis Derivatives: Validated Method for Purity Assessment

A validated HPLC method was developed specifically for the simultaneous determination of ethyl N-phenyl carbamate and its methylenebis derivatives (4,4′-, 2,4′-, and 2,2′-methylenebis(ethyl phenylcarbamate)) and methylenebis(phenyl isocyanate) [1]. The method employs a bonded octadecylsilyl phase with isocratic elution using acetonitrile–water (75+25 v/v) or methanol–water (80+20 v/v) and UV detection at 254 nm . This method enables precise quantification of ethyl phenylcarbamate in the presence of structurally related impurities that arise during synthesis and storage.

HPLC Purity Analysis Process Control

Ethyl Phenylcarbamate (CAS 101-99-5) – Validated Application Scenarios for Procurement and Use


Agrochemical Screening: Baseline Reference for Structure-Activity Studies of Plant Growth Regulators

Ethyl phenylcarbamate serves as a moderate-potency reference standard in agrochemical screening programs. Given its approximately three-fold lower activity compared to isopropyl phenylcarbamate in cereal seedling assays [1], it provides a controlled baseline for evaluating structure-activity relationships (SAR) of novel phenylcarbamate analogs. Researchers can use it to establish dose-response curves and benchmark the relative potency of new compounds without the confounding high activity of the isopropyl derivative.

Synthetic Intermediate: Controlled Generation of Phenyl Isocyanate via Thermal Degradation

In synthetic chemistry workflows requiring the in situ generation of phenyl isocyanate, ethyl phenylcarbamate offers a predictable and quantifiable source. Under controlled heating at 200°C and reduced pressure, it yields over 90 mole% ethanol and 60–75 mole% phenyl isocyanate [2]. This well-characterized degradation pathway makes it a reliable precursor for one-pot syntheses of ureas, urethanes, and other isocyanate-derived products, unlike benzyl carbanilate which produces a complex mixture of amine byproducts.

Analytical Method Development: Calibration Standard for HPLC Purity Assessment of Carbamate Mixtures

Ethyl phenylcarbamate is an essential calibration standard for HPLC methods designed to monitor purity and impurity profiles in carbamate synthesis. The validated method by Milchert and Paździoch (1994) using C18 columns and acetonitrile-water elution with UV detection at 254 nm [3] provides a ready-to-implement protocol. This method specifically resolves ethyl phenylcarbamate from methylenebis derivatives, enabling quality control of commercial lots and monitoring of reaction progress in industrial settings.

Mitotic Research Tool: Investigation of Cell Division and C-Mitotic Effects

In cell biology and oncology research, ethyl phenylcarbamate (historically termed 'phenylurethane') has been employed as a caryoclastic agent that induces mitotic arrest and nuclear abnormalities in plant and animal cells [4]. Its established effects on mitosis—including the formation of multipolar spindles and restoration nuclei—make it a useful tool for studying cell cycle regulation and the mechanisms of colchicine-like mitotic poisons. Researchers can reference the extensive historical literature to design comparative studies with modern antimitotic agents.

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